molecular formula C19H17NO3S B491758 2,4,5-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide CAS No. 518052-45-4

2,4,5-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide

Cat. No.: B491758
CAS No.: 518052-45-4
M. Wt: 339.4g/mol
InChI Key: UZQJFTHJTGKTAG-LVZFUZTISA-N
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Description

2,4,5-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide: is a complex organic compound characterized by its unique structural features. This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. The presence of the naphthalenylidene moiety and the sulfonamide group in its structure imparts distinct chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthalenylidene Intermediate: The initial step involves the preparation of the naphthalenylidene intermediate through a condensation reaction between a naphthalene derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Sulfonamide Formation: The intermediate is then reacted with a sulfonyl chloride derivative in the presence of a base such as pyridine or triethylamine to form the sulfonamide linkage.

    Methylation: The final step involves the methylation of the aromatic ring using methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the sulfonamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the methyl groups or the aromatic rings, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2,4,5-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to the presence of the sulfonamide group, which is known to inhibit bacterial growth.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industrial Applications: The compound is utilized in the synthesis of dyes and pigments due to its stable aromatic structure.

    Material Science: Research is conducted on its use in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial folic acid synthesis. This leads to the bacteriostatic effect observed in antimicrobial studies.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,5-trimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
  • 2,4,5-trimethyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 2,4,5-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is unique due to the presence of the naphthalenylidene moiety, which imparts distinct electronic and steric properties

Properties

IUPAC Name

(NE)-2,4,5-trimethyl-N-(4-oxonaphthalen-1-ylidene)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S/c1-12-10-14(3)19(11-13(12)2)24(22,23)20-17-8-9-18(21)16-7-5-4-6-15(16)17/h4-11H,1-3H3/b20-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQJFTHJTGKTAG-LVZFUZTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=CC(=O)C3=CC=CC=C23)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)/N=C/2\C=CC(=O)C3=CC=CC=C23)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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